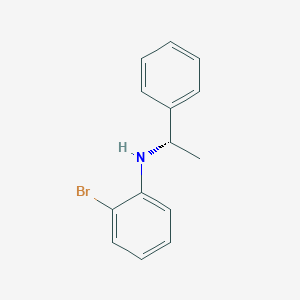

Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)-

Description

Benzenemethanamine, N-(2-bromophenyl)-α-methyl-, (aS)- is a chiral aromatic amine characterized by:

- Core structure: A benzylamine backbone (benzenemethanamine) substituted with a methyl group at the α-position and an N-bound 2-bromophenyl group.

- Stereochemistry: The (aS) designation indicates an (S)-configuration at the α-carbon, critical for enantioselective interactions in pharmacological or catalytic applications .

- Molecular formula: C₁₄H₁₃BrN (based on structural analogs in ).

This compound is structurally tailored for applications in asymmetric synthesis and drug development, leveraging bromine's electron-withdrawing effects and stereochemical precision.

Properties

IUPAC Name |

2-bromo-N-[(1S)-1-phenylethyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRJAMPTYSTWNQ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230964 | |

| Record name | (αS)-N-(2-Bromophenyl)-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291545-04-5 | |

| Record name | (αS)-N-(2-Bromophenyl)-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291545-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-N-(2-Bromophenyl)-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- can be achieved through several methods. One common approach involves the direct condensation of acetamides with ketones . Another method includes the addition of an organometallic reagent to a nitrile followed by quenching the resulting imine with an electrophile . Additionally, transition metal-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, are also employed for the synthesis of this compound .

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- often involves large-scale multistep synthesis processes. These processes typically include the nitration of benzene derivatives, followed by bromination and subsequent conversion of the nitro group to an amine . The use of transition metal catalysts, such as palladium, is common in these industrial methods to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzoic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of substituted aromatic compounds .

Scientific Research Applications

Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can yield benzoic acids.

- Reduction : Converts it into primary or secondary amines.

- Electrophilic Aromatic Substitution : The bromine atom can be replaced by other substituents under specific conditions.

Scientific Research Applications

Benzenemethanamine, N-(2-bromophenyl)-α-methyl-, (αS)- has several notable applications across various scientific disciplines:

Medicinal Chemistry

- Drug Development : Explored for potential use in pharmaceuticals targeting neurological disorders. Its structural features may enhance binding affinity to specific receptors involved in neurochemistry.

- Biological Activity : Preliminary studies suggest antimicrobial and anticancer properties, warranting further investigation into its therapeutic potential.

Organic Synthesis

- Building Block : Serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse functionalization in synthetic pathways.

- Reagent in Reactions : Utilized in various chemical reactions to introduce the bromophenyl group into target molecules.

Industrial Applications

- Material Science : Employed in the production of advanced materials and polymers due to its unique chemical properties.

- Chemical Intermediates : Acts as an intermediate in the synthesis of other chemical compounds, enhancing efficiency in industrial processes.

Case Study 1: Anticancer Activity

A study investigated the effects of Benzenemethanamine derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for development as anticancer agents.

Case Study 2: Neuropharmacological Studies

Research focused on the interaction of this compound with neurotransmitter systems revealed that it may modulate dopamine receptor activity, indicating its potential role in treating conditions like ADHD or Parkinson's disease.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- involves its interaction with specific molecular targets and pathways. It is known to participate in electrophilic aromatic substitution reactions, where the bromine atom plays a crucial role in directing the substitution to specific positions on the aromatic ring . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Substitution

Variations in bromine position significantly alter electronic and steric properties:

Key Findings :

Substituent Variations on the Amine Group

Modifications to the N-alkyl/aryl group impact solubility, stability, and bioactivity:

Key Findings :

Stereochemical Variants

Enantiomeric purity dictates functional outcomes:

Key Findings :

- (S)-isomers: Often prioritized in drug development due to preferential binding to biological targets (e.g., notes enantiomer-specific activity in hydrochloride salts).

- (R)-isomers : May exhibit off-target effects or lower efficacy, as seen in related benzylamine derivatives .

Biological Activity

Benzenemethanamine, N-(2-bromophenyl)-α-methyl-, commonly referred to as (αS)-N-(2-bromophenyl)-α-methylbenzenemethanamine , is a compound with notable biological activities. This article synthesizes the available literature on its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C14H14BrN

- CAS Number : 291545-04-5

- Molecular Structure : The compound features a brominated phenyl group attached to a methanamine backbone, which contributes to its unique biological properties.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily through its interaction with adrenergic receptors and potential roles in modulating neurotransmitter pathways. Its structure suggests it could act as an agonist or antagonist in various physiological contexts.

- Adrenergic Receptor Interaction : The compound may influence adrenergic signaling pathways, which are crucial in regulating cardiovascular and central nervous system functions.

- Neurotransmitter Modulation : It is hypothesized that (αS)-N-(2-bromophenyl)-α-methylbenzenemethanamine could affect the life cycle of neurotransmitters, enhancing or inhibiting their release depending on the receptor subtype targeted.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cytotoxicity in Cancer Cells : The compound has been evaluated for its cytotoxic effects against cancer cell lines. For instance, it was tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, showing varying degrees of growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 4.98 |

| HepG2 | 7.84 |

These findings suggest that the compound may have selective cytotoxicity towards certain cancer types, warranting further investigation into its mechanisms and potential as an anticancer agent.

Case Studies

- Study on Hepatocytes : A study demonstrated that compounds structurally similar to (αS)-N-(2-bromophenyl)-α-methylbenzenemethanamine induced CYP450 enzyme activity in primary cultured hepatocytes, indicating possible liver metabolism implications and interactions with drug metabolism pathways .

- Neuropharmacological Effects : In animal models, derivatives of this compound have shown promise in modulating behaviors associated with anxiety and depression by influencing serotonin and norepinephrine levels in the brain .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the bromophenyl group significantly impact biological activity. Substituents at various positions on the phenyl ring can enhance or diminish efficacy against specific targets, suggesting a tailored approach could optimize therapeutic outcomes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective synthesis of (aS)-configured benzenemethanamine derivatives?

- The compound’s stereochemistry requires chiral catalysts or auxiliaries. Reductive amination (e.g., using Au/NiO nanohybrids) can optimize imine hydrogenation while preserving stereochemical integrity . Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak®) is advised for isolating the (aS)-enantiomer. Kinetic studies using time-resolved IR spectroscopy can monitor reaction pathways and intermediates.

Q. How can the absolute configuration of (aS)-N-(2-bromophenyl)-α-methylbenzenemethanamine be confirmed experimentally?

- X-ray crystallography is the gold standard for determining absolute configuration. For non-crystalline samples, compare experimental circular dichroism (CD) spectra with computed spectra (TD-DFT methods). Vibrational optical activity (VOA) or NMR anisotropy methods (e.g., Mosher’s analysis) are alternatives .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- High-resolution LC-MS (e.g., Q-TOF) with reverse-phase C18 columns resolves structural analogs. For brominated byproducts, GC-ECD or ICP-MS detects halogen-specific fragments. Method validation should follow ICH Q2(R1) guidelines, with LOQ ≤ 0.1% .

Advanced Research Questions

Q. How does the 2-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- The bromine atom activates the phenyl ring for Suzuki-Miyaura couplings. DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict regioselectivity in Pd-catalyzed reactions. Comparative studies with chloro/fluoro analogs reveal halogen-specific electronic effects on transition-state energetics .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?

- Degradation pathways (hydrolysis, oxidation) can be modeled via accelerated stability testing (ICH Q1A). LC-MS/MS identifies degradation products, while Arrhenius plots predict shelf life. The α-methyl group sterically hinders racemization, but bromine’s electron-withdrawing effect may accelerate hydrolysis at high pH .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

- Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 metabolism. Molecular docking (AutoDock Vina) screens for off-target interactions, while MD simulations (GROMACS) assess blood-brain barrier permeability. Validate predictions with in vitro hepatocyte assays .

Data Contradictions and Resolution

Q. Discrepancies in reported enantiomeric excess (ee) values: How to address?

- Variability arises from chiral stationary phase selection in HPLC. Cross-validate using orthogonal methods: NMR chiral shift reagents (e.g., Eu(hfc)₃) and polarimetry. Report ee with error margins (±2%) and specify chromatographic conditions (mobile phase, column lot) .

Q. Conflicting bioactivity data in literature: What factors contribute?

- Batch-to-batch purity variations (e.g., residual Pd catalysts) may skew results. Standardize testing with certified reference materials (e.g., NIST-traceable standards). Perform dose-response assays in triplicate and report IC₅₀ values with 95% confidence intervals .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.